
Veronicoside
Übersicht
Beschreibung
Veronicoside is a compound with the empirical formula C22H26O11 . It has a molecular weight of 466.44 . It is a natural product derived from plant sources .
Molecular Structure Analysis
Veronicoside has a complex molecular structure. Its SMILES string representation isOC[C@H]1OC@@Hc4ccccc4)[C@@H]5O[C@]5(CO)[C@@H]23)C@HC@@H[C@@H]1O . Physical And Chemical Properties Analysis
Veronicoside is a solid substance . It has a molecular weight of 466.44 g/mol . It is typically stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Traditional Healing
Veronicoside is found in the Veronica genus, which includes more than 200 species. These plants have been traditionally used in medicine for wound healing, treatment of rheumatism, and various human diseases .
Food Preservation and Ingredient
Veronica species, which contain Veronicoside, have potential applications in food preservation and as food ingredients. This is due to their phytochemicals, including iridoid glycosides and phenolic compounds .
Antioxidant Activity
Veronicoside exhibits strong antioxidant activity. This property makes it valuable in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular diseases .
Anti-Hepatocarcinoma Activity
Veronicoside has been found to inhibit the proliferation of HepG2 cells, a human liver cancer cell line. This suggests its potential application in the treatment of liver cancer .
Source of Biological Active Secondary Metabolites
Veronica species, which contain Veronicoside, are a valuable source of biologically active secondary metabolites. These metabolites have a wide spectrum of biological activities, including antimicrobial and antioxidant effects .
DNA Barcoding
Veronicoside can be used in DNA barcoding, a method used for identifying and authenticating species. This application is particularly useful in the field of pharmacology, where accurate identification of medicinal plants is crucial .
Wirkmechanismus
Target of Action
Veronicoside, an iridoid glycoside, has been found to exhibit inhibitory activity against the SARS-CoV-2 major protease (6LU7) . This protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents.
Mode of Action
Veronicoside interacts with the SARS-CoV-2 major protease by binding to its active site. The key residues for Veronicoside’s binding to the protease include amino acids LEU272, LEU287, GLY275, TYR237, LYS236, THR198, THR199, ARG131, and LYS5 . This interaction potentially inhibits the protease’s activity, thereby disrupting the viral replication process.
Pharmacokinetics
A study on the phytochemical constituents of vernonia amygdalina, which includes veronicoside, suggests that these compounds have significant drug likeness properties and could be absorbed through the human intestine
Result of Action
Veronicoside has been reported to exhibit strong antioxidant activity and inhibitory activity on HepG2 cell proliferation . It has also been suggested to have potential antiviral properties against SARS-CoV-2 . These effects indicate that Veronicoside could have therapeutic potential in various health conditions, including viral infections and cancer.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-12-14(25)15(26)16(27)21(30-12)32-20-13-11(6-7-29-20)17(18-22(13,9-24)33-18)31-19(28)10-4-2-1-3-5-10/h1-7,11-18,20-21,23-27H,8-9H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHRVCULPSXEU-RWORTQBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345781 | |
| Record name | Veronicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Veronicoside | |
CAS RN |
50981-09-4 | |
| Record name | Veronicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Veronicoside and where is it found?
A1: Veronicoside is an iridoid glucoside primarily found in plants belonging to the genus Veronica (Plantaginaceae). [, , , , , , , , , ]
Q2: What are the traditional medicinal uses of plants containing Veronicoside?
A2: Veronica species, from which Veronicoside is isolated, have been traditionally used in Tibetan medicine for treating various ailments like hepatitis, cholecystitis, rheumatism, and urticaria. []
Q3: What is the molecular formula and weight of Veronicoside?
A3: While a specific molecular weight isn't explicitly provided in the provided research excerpts, its molecular formula can be deduced as C22H26O11 based on its identification as 6-benzoylcatalpol. []
Q4: What are the notable biological activities of Veronicoside?
A4: Veronicoside has demonstrated significant antioxidant activity, comparable to Vitamin C, and exhibits cytotoxic activity against certain cancer cell lines. [, , , ]
Q5: What is known about the mechanism of action of Veronicoside's cytotoxic activity?
A5: While research indicates Veronicoside can induce apoptotic cell death in certain cancer cell lines, the precise underlying mechanisms and signaling pathways involved require further investigation. []
Q6: How does the structure of Veronicoside contribute to its biological activity?
A6: The presence of specific functional groups within its iridoid structure likely contributes to its antioxidant and cytotoxic properties. Further research, including structure-activity relationship (SAR) studies, is needed to elucidate the specific structural features responsible for these activities. []
Q7: Are there any studies on the pharmacokinetics of Veronicoside, such as absorption, distribution, metabolism, and excretion (ADME)?
A7: The provided research excerpts do not delve into detailed pharmacokinetic studies on Veronicoside. Further research is necessary to understand its ADME profile.
Q8: What are the implications of Veronicoside for the chemotaxonomy of the genus Veronica?
A8: The presence of iridoid glucosides, including Veronicoside, is considered a chemotaxonomic marker for the genus Veronica. Analysis of these compounds aids in understanding the relationships and classification within this genus. [, ]
Q9: Have there been any clinical trials investigating the therapeutic potential of Veronicoside?
A9: The provided research focuses primarily on in vitro studies and chemical characterization. No clinical trials on Veronicoside are mentioned in these excerpts.
Q10: What are the potential future research directions for Veronicoside?
A10: Future research could focus on:
Q11: Are there any known safety concerns regarding Veronicoside?
A11: While the provided research doesn't highlight specific safety concerns, further toxicological studies are crucial to ensure its safety for potential therapeutic applications.
Q12: What analytical techniques are commonly used to identify and quantify Veronicoside?
A12: Common techniques include High-Performance Liquid Chromatography (HPLC) often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS). [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2872937.png)
![N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2872938.png)

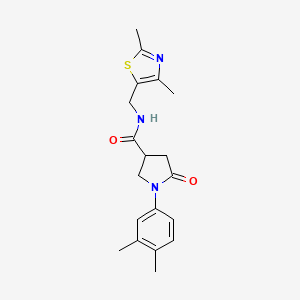
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)
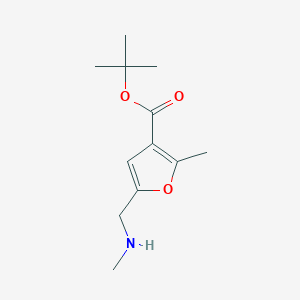
![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)
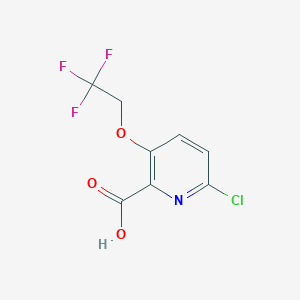
![7-Chloro-5-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2872951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)
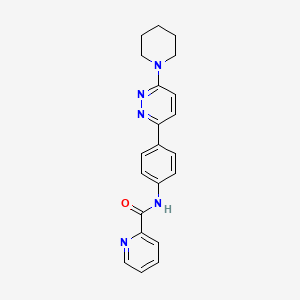
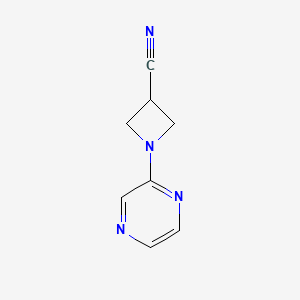
![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)